Home > Products > Building Blocks P11315 > (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine
(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine - 1034769-58-8

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine

Catalog Number: EVT-1762693
CAS Number: 1034769-58-8
Molecular Formula: C11H15N5O
Molecular Weight: 233.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a potent, nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [ [, ] ] It has been investigated for its vasorelaxant properties in various blood vessels, including the rat mesenteric artery [ [] ] and basilar artery. [ [] ] Research suggests that BAY 41-2272 exerts its effects through cGMP-dependent and -independent mechanisms, including blockade of Ca2+ influx. [ [] ]

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [ [] ] It exhibits anti-inflammatory potency by inhibiting LPS-induced tumor necrosis factor-α production and pulmonary neutrophilia. [ [] ] Importantly, EPPA-1 demonstrates a significantly improved therapeutic index compared to first- and second-generation PDE4 inhibitors due to its lower emetogenicity. [ [] ]

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist. [ [] ] It was developed through structure-based optimization and has shown promising in vivo activity in preclinical models of systemic autoimmune diseases, leading to the initiation of a Phase 2 clinical trial for Sjögren's syndrome and mixed connective tissue disease. [ [] ]

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)pyrimidine-4,6-diamine (BAY 41-8543)

Compound Description: BAY 41-8543 is a soluble guanylate cyclase (sGC) stimulator. [ [] ] Studies have shown that BAY 41-8543 can restore the cardiovascular efficacy of PDE5 inhibitors in the presence of nitric oxide synthase (NOS) inhibition. [ [] ]

Overview

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine is a complex organic compound characterized by a pyrazolopyridine core linked to a morpholine ring through a methanamine group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. Its unique structure enables interactions with various biological targets, making it a candidate for therapeutic applications.

Source

The compound is cataloged under the CAS Number 1034769-58-8 and is available for purchase from chemical suppliers such as BenchChem. The synthesis of this compound typically involves multi-step organic reactions, which are crucial for achieving the desired yield and purity .

Classification

This compound falls under the category of small molecules and is classified as an organic heterocyclic compound due to its inclusion of both nitrogen-containing rings (pyrazole and pyridine). Its potential applications in pharmacology highlight its relevance in the development of kinase inhibitors and other therapeutic agents.

Synthesis Analysis

Methods

The synthesis of (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine generally involves several key steps:

  1. Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors that contain both pyrazole and pyridine functionalities.
  2. Attachment of Morpholine: The morpholine ring is introduced via nucleophilic substitution or coupling reactions with suitable electrophiles.
  3. Final Functionalization: The methanamine group is typically added in the final steps to complete the structure.

Specific reaction conditions, including solvent choice, temperature, and catalysts, are critical for optimizing yield and purity during synthesis .

Technical Details

The synthetic routes often employ strategies such as:

  • Condensation Reactions: To form the pyrazolopyridine skeleton.
  • Nucleophilic Substitution: For attaching the morpholine ring.
  • Protecting Group Strategies: To ensure selective reactions at specific sites on the molecule.
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃
  • Molecular Weight: Approximately 215.28 g/mol
  • IUPAC Name: (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine
Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine can undergo various chemical transformations:

  1. Oxidation: Introduction of oxygen-containing functional groups.
  2. Reduction: Removal of oxygen or reduction of double bonds.
  3. Substitution Reactions: Replacement of functional groups with others.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.
  • Nucleophiles: For substitution reactions.

Reaction conditions such as temperature and pH are optimized to achieve desired outcomes .

Major Products

The products formed from these reactions can vary based on specific reagents and conditions used:

  • Oxidation may yield hydroxylated derivatives.
  • Substitution can introduce various functional groups onto the pyrazolopyridine core.
Mechanism of Action

The mechanism by which (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine exerts its biological effects primarily involves its interaction with specific molecular targets.

Process

This compound has been shown to inhibit certain kinases—enzymes that play pivotal roles in cellular signaling pathways. By binding to the active sites of these kinases, it prevents their phosphorylation activity, disrupting pathways involved in cell proliferation and survival .

Data

Research indicates that this inhibition can lead to reduced viability of cancer cells by inducing apoptosis or altering metabolic pathways critical for cell growth .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide or ethanol.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles and nucleophiles due to the presence of amine and heterocyclic functionalities.

Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm structure and purity.

Applications

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine has several notable applications in scientific research:

  1. Kinase Inhibition Studies: Used as a scaffold for developing inhibitors targeting various kinases involved in cancer pathways.
  2. Drug Development: Investigated for potential therapeutic uses in treating cancers due to its ability to modulate key signaling pathways.
  3. Biochemical Research: Serves as a tool for studying enzyme functions and cellular processes influenced by kinase activity .
Introduction to the Molecular Targeting of Checkpoint Kinase 1 (CHK1) via Pyrazolo[3,4-b]pyridine-Based Inhibitors

Role of CHK1 in DNA Damage Response and Cancer Therapeutics

Checkpoint kinase 1 (CHK1) is a serine/threonine-protein kinase (UniProt ID: O14757) essential for preserving genomic integrity during DNA replication stress. It coordinates cell cycle arrest and DNA repair by phosphoryating key substrates like CDC25 phosphatases upon DNA damage. In p53-deficient cancers—frequent in malignancies such as colon or ovarian cancer—CHK1 inhibition abrogates G2/M arrest, forcing cells with unrepaired DNA into mitotic catastrophe. This synthetic lethality makes CHK1 a compelling oncology target. The pyrazolo[3,4-b]pyridine derivative 1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine (PDB ligand ZY6) exemplifies ATP-competitive CHK1 inhibitors, binding the kinase domain with IC₅₀ values of 860–890 nM [4] [6]. Such inhibitors potentiate genotoxic therapies (e.g., cisplatin or radiation) by disrupting DNA damage checkpoints [4].

Table 1: Key CHK1 Inhibitors with Pyrazolo[3,4-b]pyridine Cores

Compound NameMolecular FormulaTarget KinaseIC₅₀/ActivityStructural Features
(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamineC₁₁H₁₅N₅OCHK1Not quantifiedUnsubstituted pyridine ring
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamineC₁₁H₁₄BrN₅OCHK1Sub-µM5-Bromo substituent
1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine (ZY6)C₁₇H₁₉N₅OCHK1860–890 nM5-Phenyl substituent, (S)-morpholine

Structural and Functional Significance of Pyrazolo[3,4-b]pyridine Scaffolds in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a privileged heterocycle in kinase inhibitor design due to its dual hydrogen-bonding capacity and planar geometry. This scaffold mimics purines, enabling competitive displacement of ATP in kinase binding pockets. Specifically:

  • Three-Point Binding: The pyridine nitrogen (N1), pyrazole nitrogen (N2), and the bridgehead nitrogen form hydrogen bonds with the kinase hinge region, as observed in the CHK1–ZY6 co-crystal structure (PDB: 2WMX) [4].
  • Tunable Electrophilicity: Substituents at the 4-, 5-, or 6-positions modulate potency and selectivity. For example, 5-aryl groups (e.g., phenyl in ZY6) enhance hydrophobic contact with the CHK1 selectivity pocket, while 5-bromo derivatives (e.g., CID 44141939) improve halogen bonding [6] [10].
  • Synthetic Versatility: Recent methods (2021–2022) enable regioselective assembly via cyclocondensation of hydrazines with electrophilic pyridines or [3+2] cycloadditions, facilitating rapid diversification [9]. Computational metrics for the unsubstituted core (CID 55285368, C₇H₈N₄) include LogP = 0.88 and TPSA = 80.06 Ų, indicating balanced hydrophobicity and solubility [2] [7].

Rationale for Morpholine-Containing Derivatives in ATP-Competitive Binding

Morpholine derivatives enhance kinase inhibitor pharmacodynamics by optimizing solubility, binding affinity, and metabolic stability. In CHK1 inhibitors like ZY6 and 1034769-58-8, the morpholine ring acts as a linker and hydrogen-bond acceptor:

  • Stereochemical Influence: The (S)-enantiomer of ZY6 exhibits higher CHK1 affinity than its (R)-counterpart due to optimal positioning of the methanamine group toward catalytic residues [4] [8].
  • Hydrogen-Bond Networks: The morpholine oxygen forms a water-mediated hydrogen bond with CHK1’s Glu85, while the methanamine (-CH₂NH₂) group interacts with Asp148, as validated in the 2.45 Å resolution structure of ZY6-bound CHK1 [4].
  • Physicochemical Optimization: Morpholine increases solubility (LogP = 0.12 for C₁₁H₁₅N₅O) and TPSA (80.06 Ų), countering the hydrophobicity of aryl substituents [1] [2]. This balance is critical for cell permeability, as demonstrated by cellular activity in HT29 colon cancer models [4].

Table 2: Physicochemical and Binding Properties of Morpholine-Containing Inhibitors

PropertyC₁₁H₁₅N₅O (1034769-58-8)C₁₁H₁₄BrN₅O (5-Bromo derivative)C₁₇H₁₉N₅O (ZY6)
Molecular Weight233.27 g/mol312.17 g/mol309.36 g/mol
Hydrogen Bond Donors222
Hydrogen Bond Acceptors555
Calculated LogP0.120.750.88
Topological Polar Surface Area80.06 Ų80.06 Ų80.06 Ų
CHK1 Binding Affinity (IC₅₀)Not reportedSub-µM860–890 nM
Key Protein InteractionsHinge region, Asp148Hinge region, Glu85Glu85, Asp148

The integration of pyrazolo[3,4-b]pyridine and morpholine thus creates synergistic effects—enhancing target engagement while maintaining drug-like properties for anticancer applications. Future work should explore substituent effects at the 5-position to modulate selectivity over related kinases like mTOR or ATR [5].

Properties

CAS Number

1034769-58-8

Product Name

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine

IUPAC Name

[4-(1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C11H15N5O/c12-5-8-7-16(3-4-17-8)10-1-2-13-11-9(10)6-14-15-11/h1-2,6,8H,3-5,7,12H2,(H,13,14,15)

InChI Key

HRYDQMZVSQURKS-UHFFFAOYSA-N

SMILES

C1COC(CN1C2=C3C=NNC3=NC=C2)CN

Canonical SMILES

C1COC(CN1C2=C3C=NNC3=NC=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.